N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-30-16-5-3-2-4-15(16)26-8-9-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-6-7-17-18(12-14)32-11-10-31-17/h2-9,12H,10-11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKGMIWRTNNROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other therapeutic potentials as evidenced by various studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzodioxin moiety and a triazolopyrazine unit. The synthesis typically involves multiple steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine , which is reacted with various acetamides and sulfonamides to yield the final product. The detailed synthesis process has been documented in several studies highlighting the reaction conditions and yields of various derivatives .
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.42 g/mol |
| Functional Groups | Benzodioxin, Triazole, Sulfanyl |
| Physical State | Amorphous solid |
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of this compound against various targets:
- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. Its IC50 value was reported at approximately 157.31 µM .
- α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) treatment. The compound showed promising results in inhibiting α-glucosidase activity, indicating potential antidiabetic properties .
Antimicrobial Activity
The synthesized derivatives of this compound were screened for antimicrobial activity against a range of bacteria and fungi. Notably:
- Bacterial Strains : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MIC) depending on the specific derivative tested.
- Fungal Strains : It also showed antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Case Studies
In one notable study, derivatives of the compound were tested in vitro for their biological activities:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives containing triazole and benzodioxane moieties have been synthesized and tested against various cancer cell lines. These studies have shown that certain analogues can induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition is critical for the development of anti-inflammatory drugs . The structure's ability to interact with biological targets makes it a candidate for further optimization in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound involves multiple steps including the formation of the benzodioxane core and subsequent functionalization to introduce the triazole and sulfonamide groups. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural confirmation of synthesized compounds .
| Step | Description | Reagents Used |
|---|---|---|
| 1 | Synthesis of benzodioxane core | 2-hydroxybenzaldehyde, ethylene glycol |
| 2 | Formation of triazole ring | 7-(2-methoxyphenyl)-8-oxo-triazole precursor |
| 3 | Sulfonamide coupling | Sulfonamide derivatives |
In Vitro Testing
In vitro studies have been conducted to assess the biological activity of compounds derived from this compound against various pathogens and cancer cell lines. These studies typically involve cytotoxicity assays and enzyme inhibition tests to evaluate therapeutic potential.
Case Studies
Several case studies highlight the potential of this compound in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). For example:
Chemical Reactions Analysis
Sulfanyl (Thioether) Group Oxidation
The sulfide linkage (-S-) in the sulfanyl acetamide bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives under mild to strong oxidizing conditions.
Example reaction :
This reactivity aligns with thioether-containing analogs in triazolo-pyrazine derivatives (e.g., entry 77 in ).
Table 1: Oxidation of Sulfanyl Group
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| HO | Sulfoxide | RT, 12h, AcOH | |
| mCPBA | Sulfone | 0°C→RT, 6h, DCM |
Acetamide Hydrolysis
The acetamide group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Example reaction :
Analogous acetamide hydrolysis is observed in structurally related compounds (e.g., M108-0228 in ).
Table 2: Hydrolysis of Acetamide
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid | 85% | |
| NaOH (1M), 70°C | Sodium carboxylate | 78% |
Triazolo-Pyrazinone Core Reactivity
The triazolo[4,3-a]pyrazin-8-one core may participate in:
-
Electrophilic substitution at the triazole C-5 position.
-
Nucleophilic attack at the pyrazinone carbonyl group (e.g., Grignard reagent addition).
Table 3: Reactivity of Triazolo-Pyrazinone Core
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Electrophilic | HNO/HSO | Nitro-substituted | |
| Nucleophilic | MeMgBr | Alcohol derivative |
Stability Under Environmental Conditions
-
Photodegradation : The benzodioxin and triazole rings may degrade under UV light, forming quinone-like byproducts (observed in benzodioxin derivatives in ).
-
Thermal Stability : Decomposition above 200°C, with cleavage of the sulfanyl bridge (thermogravimetric data inferred from ).
Functionalization of the Methoxyphenyl Group
The 2-methoxyphenyl substituent can undergo demethylation (e.g., BBr) to yield a phenolic derivative.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling at halogenated positions (if introduced) can extend conjugation (e.g., entry 122 in ).
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves a multi-step sequence starting with functionalization of the benzodioxin core, followed by coupling with the triazolopyrazine-thiol intermediate. Key steps include:
- Sulfanyl Acetamide Formation: Reacting 2-mercapto-triazolopyrazine derivatives with chloroacetyl chloride under anhydrous conditions (DMF, 0–5°C), followed by nucleophilic substitution with the benzodioxin amine .
- Reaction Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is critical to track intermediate purity .
- Purification: Recrystallization using ethanol/water mixtures improves yield (reported ~65–75%) .
Basic: How should researchers characterize the compound’s purity and structural integrity post-synthesis?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆) confirms the benzodioxin (δ 4.2–4.4 ppm, -OCH₂O-) and triazolopyrazine (δ 8.1–8.3 ppm, aromatic protons) moieties . IR detects the carbonyl stretch (~1680 cm⁻¹) and sulfanyl group (~2550 cm⁻¹) .
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Retention time (~12.3 min) correlates with reference standards .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions: Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., EGFR L858R vs. wild type) . Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel).
- Structural Analog Comparison: Compare with analogs like N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide (CAS 1223994-76-0) to isolate substituent effects .
- Orthogonal Assays: Use SPR (surface plasmon resonance) to confirm binding kinetics independent of enzymatic activity .
Advanced: What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model sulfanyl group nucleophilicity and benzodioxin ring stability (e.g., Gaussian09 with B3LYP/6-31G*) .
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like COX-2 or PARP-1. Prioritize poses with hydrogen bonds to the acetamide carbonyl and triazole N-atoms .
Basic: What stability challenges exist under varying pH and temperature conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the acetamide bond occurs at pH < 3 (stomach acid model) or >10. Stress testing (40°C/75% RH for 4 weeks) reveals ~15% degradation .
- Storage Recommendations: Lyophilized form stable at –20°C in amber vials; avoid aqueous solutions >24 hours .
Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?
Methodological Answer:
- Substituent Variation: Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
- Bioisosteric Replacement: Substitute the benzodioxin with a benzothiazole ring to improve logP (tested in analogs like N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide) .
Advanced: What mechanistic insights explain the triazolopyrazine core’s role in target inhibition?
Methodological Answer:
- Kinetic Studies: Pre-steady-state assays reveal the triazolopyrazine acts as a competitive inhibitor for ATP-binding pockets (e.g., CDK2, Kd = 0.8 µM) .
- Isotopic Labeling: ¹⁵N-labeled triazole confirms hydrogen bonding with kinase catalytic lysine residues via 2D NMR .
Basic: What in vitro models are suitable for preliminary biological screening?
Methodological Answer:
- Cell-Based Assays: Use MCF-7 (breast cancer) and HCT-116 (colon cancer) lines for antiproliferative screening (72-hour MTT assay) .
- Enzymatic Targets: Test against recombinant PARP-1 (IC₅₀ determination via ELISA) .
Advanced: How can synergistic effects with approved drugs be systematically evaluated?
Methodological Answer:
- Combination Index (CI): Use CompuSyn software to analyze dose matrices (e.g., with cisplatin in A549 lung cancer cells). Synergy (CI < 1) is observed at low-dose ratios (1:4) .
- Pathway Analysis: RNA-seq identifies upregulated apoptosis markers (e.g., BAX, caspase-3) in combination therapy .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating: 2) .
- Waste Disposal: Neutralize with 10% KOH in ethanol before disposal as hazardous organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
